2,6-bis[(1E)-2-phenylethenyl]-4H-pyran-4-one
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Overview
Description
2,6-di((E)-styryl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones It is characterized by the presence of two styryl groups attached to the 2 and 6 positions of a 4H-pyran-4-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di((E)-styryl)-4H-pyran-4-one typically involves the condensation of appropriate aldehydes with 4H-pyran-4-one derivatives. One common method is the Knoevenagel condensation, where benzaldehyde reacts with 4H-pyran-4-one in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2,6-di((E)-styryl)-4H-pyran-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-di((E)-styryl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the styryl groups to ethyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the styryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted pyranones.
Substitution: Halogenated or sulfonated derivatives, depending on the reagents used.
Scientific Research Applications
2,6-di((E)-styryl)-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-di((E)-styryl)-4H-pyran-4-one involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its styryl groups can participate in π-π stacking interactions, which are important in molecular recognition processes. Additionally, the pyranone ring can chelate metal ions, influencing enzymatic activities and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-diisopropylaniline: Used in coordination chemistry as a ligand.
Butylated hydroxytoluene (BHT): A widely used antioxidant in various industries.
Uniqueness
2,6-di((E)-styryl)-4H-pyran-4-one is unique due to its dual styryl groups and the presence of a pyranone ring, which confer distinct electronic and steric properties. These features make it versatile for various applications, from material science to biological research.
Properties
IUPAC Name |
2,6-bis(2-phenylethenyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c22-19-15-20(13-11-17-7-3-1-4-8-17)23-21(16-19)14-12-18-9-5-2-6-10-18/h1-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVYBGVJLGLQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=O)C=C(O2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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